N-(2-Fluorobenzyl)-4-methoxyaniline
Description
N-(2-Fluorobenzyl)-4-methoxyaniline is a secondary amine derivative featuring a 4-methoxyaniline core substituted with a 2-fluorobenzyl group. The methoxy group at the para position of the aniline ring enhances electron-donating effects, while the ortho-fluorine on the benzyl moiety introduces steric hindrance and electron-withdrawing characteristics.
Properties
Molecular Formula |
C14H14FNO |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C14H14FNO/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15/h2-9,16H,10H2,1H3 |
InChI Key |
YTYOLTVKGFZXPO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NCC2=CC=CC=C2F |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Fluorine Position and Electronic Properties
- N-(4-Fluorobenzyl)-2-methoxyaniline (): This regioisomer substitutes fluorine at the para position of the benzyl group. The electron-withdrawing effect of fluorine is more pronounced in the para position, altering the electronic environment of the aromatic ring .
- N-(1-(4-Fluorophenyl)ethylidene)-4-methoxyaniline ():
A Schiff base derivative with a 4-fluorophenyl group. The imine linkage (C=N) contrasts with the amine linkage (C-N) in the target compound, reducing basicity but enabling coordination to metal ions. The fluorine’s position (para) and the ethylidene group further modulate conjugation and solubility .
Table 1: Substituent Impact on Electronic Properties
| Compound | Substituent Position | Linkage Type | Electronic Effect |
|---|---|---|---|
| N-(2-Fluorobenzyl)-4-methoxyaniline | 2-F (benzyl), 4-OCH₃ (aniline) | Amine | Steric hindrance (ortho-F), EWG + EDG |
| N-(4-Fluorobenzyl)-2-methoxyaniline | 4-F (benzyl), 2-OCH₃ (aniline) | Amine | Reduced steric hindrance, stronger EWG |
| 4-Methoxy-N-(2-nitrobenzylidene)aniline | 2-NO₂ (benzylidene) | Imine | Strong EWG (NO₂), planar structure |
Linkage Type: Amine vs. Amide vs. Imine
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) (): The amide linkage (-CONH-) provides rigidity and hydrogen-bonding capacity, enhancing thermal stability compared to the target’s flexible amine linkage.
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ():
This amide exhibits fluorescence (λex = 340 nm, λem = 380 nm) with optimal intensity at pH 5. The target compound’s amine group may lack similar fluorophore properties unless conjugated with π systems. However, the methoxy group’s position (2-methoxy vs. 4-methoxy) significantly impacts electronic transitions .
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